10-amino-N-(3,5-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
The synthesis of 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Scientific Research Applications
10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrimidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrimidine-based molecules. Compared to these, 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-hydroxyethyl)-2,3-dihydro-1H-indole-2-carboxamide .
This article provides a comprehensive overview of 10-AMINO-N~4~-(3,5-DIMETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
10-amino-N-(3,5-dimethylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-11-7-12(2)9-13(8-11)21-18(26)16-10-17(25)22-19-23(16)14-5-3-4-6-15(14)24(19)20/h3-9,16H,10,20H2,1-2H3,(H,21,26) |
InChI Key |
PFPRKUCDKIXXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.